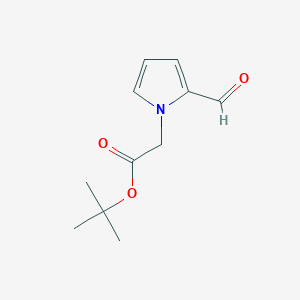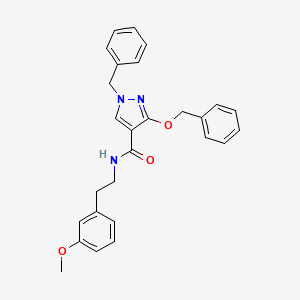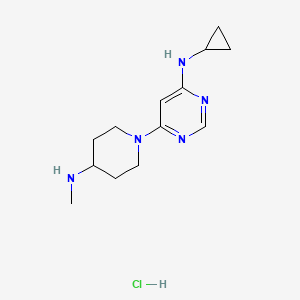![molecular formula C10H10N2O2 B2676032 methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1638771-45-5](/img/structure/B2676032.png)
methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a chemical compound with the empirical formula C9H8N2O2 . It belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string COC(=O)c1ccnc2[nH]ccc12 . The InChI key for this compound is XOGBBTNEIKWLPQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 176.17 . The CAS Number for this compound is 351439-07-1 .Wissenschaftliche Forschungsanwendungen
Synthetic Scaffolds and Functionalized Derivatives The compound serves as a convenient scaffold for synthesizing highly functionalized derivatives. Ruano, Fajardo, and Martín (2005) used a related compound for creating a variety of 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles, demonstrating its utility in creating complex organic structures (Ruano, Fajardo, & Martín, 2005).
Pharmaceutical Research and Antibacterial Activity One significant application in pharmaceutical research is the exploration of antibacterial properties. Toja et al. (1986) synthesized a series of compounds from a similar chemical structure and found that one compound exhibited in vitro antibacterial activity, highlighting the potential for developing new antimicrobial agents (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Chemical Functionalization and Bond Formation The compound's structure facilitates chemical functionalization and bond formation. For instance, Le, Nguyen, and Daugulis (2019) utilized similar structures in palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds, indicating its role in complex chemical synthesis processes (Le, Nguyen, & Daugulis, 2019).
Structural and Physical Studies Nelson, Karpishin, Rettig, and Orvig (1988) conducted physical and structural studies on related compounds, which can help in understanding the fundamental properties of these types of chemicals (Nelson, Karpishin, Rettig, & Orvig, 1988).
Polymerization Processes Its derivatives can also be used in polymerization processes. Pratap and Heller (1992) demonstrated the use of a related structure in the polymerization of isobutylene, contributing to materials science and polymer chemistry (Pratap & Heller, 1992).
Catalytic Methods in Organic Chemistry The compound finds application in developing new catalytic methods. Grozavu et al. (2020) used a related structure for the C-3/5 methylation of pyridines, indicating its relevance in innovative chemical synthesis strategies (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its derivatives could involve further exploration of their potential as inhibitors of the FGFR signaling pathway . This could lead to the development of new therapeutic strategies for various types of tumors .
Eigenschaften
IUPAC Name |
methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-5-12-9-8(6)7(3-4-11-9)10(13)14-2/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOQVAIFYBSUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=CC(=C12)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2675950.png)
![2-(3-Bromo-2,6-difluorophenyl)-N-[(E)-2-phenylethenyl]sulfonylacetamide](/img/structure/B2675952.png)





![3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one](/img/structure/B2675962.png)




![1-[(2-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2675968.png)
![7-[3-(Benzooxazol-2-ylsulfanyl)-propyl]-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2675969.png)
